Oxidative Stability Ratio (OPI) of Olive Oil versus Sunflower and Canola Oils
Olive oil exhibits a superior oxidative stability compared to sunflower and canola oils, as quantified by the oxidative protection index (OPI). At 60°C, the OPI for olive oil was 36.2 h·g/μmol, which is significantly higher than that of canola oil (16.6 h·g/μmol) and sunflower oil (8.72 h·g/μmol) . This metric integrates induction period and carbonyl value, providing a comprehensive measure of resistance to oxidation.
| Evidence Dimension | Oxidative Protection Index (OPI) |
|---|---|
| Target Compound Data | 36.2 h·g/μmol at 60°C; 2.95 h·g/μmol at 90°C |
| Comparator Or Baseline | Canola oil: 16.6 h·g/μmol (60°C), 2.21 h·g/μmol (90°C); Sunflower oil: 8.72 h·g/μmol (60°C), 1.67 h·g/μmol (90°C) |
| Quantified Difference | Olive oil OPI is 2.2× higher than canola and 4.2× higher than sunflower at 60°C |
| Conditions | Oxidation at 60°C and 90°C; conjugated diene and carbonyl value kinetics |
Why This Matters
Higher OPI indicates longer shelf-life and greater resistance to rancidity, critical for procurement in applications requiring long-term stability or exposure to elevated temperatures.
